(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Catalog No.
S898298
CAS No.
1187928-33-1
M.F
C10H10ClFN2S
M. Wt
244.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydroc...

CAS Number

1187928-33-1

Product Name

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride

Molecular Formula

C10H10ClFN2S

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H

InChI Key

SFZDBJZEDHGHLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiazole ring and a fluorophenyl group. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they exhibit a variety of biological activities. The incorporation of a fluorophenyl moiety enhances the compound's lipophilicity and potential biological interactions, making it of interest in medicinal chemistry.

The reactivity of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride can be attributed to its functional groups. The amine group can undergo various reactions, including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Nitration: Electrophilic substitution on the aromatic ring can introduce nitro groups.

These reactions can be utilized to modify the compound for specific applications in drug design and development.

Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride has been studied for its potential:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties: Potentially inhibiting cancer cell proliferation through mechanisms involving apoptosis.
  • Anti-inflammatory Effects: Reducing inflammation markers in biological systems.

These activities make it a candidate for further research in pharmacology and therapeutic applications.

The synthesis of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride typically involves several steps. A common synthetic route includes:

  • Formation of Thiazole Ring: Reacting 2-aminothiophenol with appropriate aldehydes or ketones in the presence of acidic catalysts.
  • Fluorination: Introducing the fluorine atom at the para position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methylation: Adding a methyl group to the nitrogen atom using methyl iodide or dimethyl sulfate.
  • Hydrochloride Salt Formation: Treating the base form with hydrochloric acid to obtain the hydrochloride salt.

Each step requires careful control of reaction conditions to ensure high yield and purity.

The applications of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride span various fields:

  • Pharmaceuticals: As a potential lead compound in drug discovery for treating infections or cancer.
  • Material Science: In synthesis of functional materials due to its unique chemical properties.
  • Biotechnology: As a reagent in biochemical assays or as a probe in biological studies.

Interaction studies are crucial for understanding how (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride interacts with biological targets. These studies may include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins, which can influence its therapeutic efficacy.
  • Cell Line Studies: Evaluating cytotoxicity and mechanism of action in various cancer cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to understand its behavior in biological systems.

Several compounds share structural similarities with (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, including:

Compound NameStructure FeaturesUnique Properties
2-AminothiazoleBasic thiazole structureKnown for broad-spectrum antibacterial activity
3-FluoroanilineAniline derivative with fluorineUsed as an intermediate in dye synthesis
5-(3-Fluorophenyl)-1,3,4-thiadiazoleThiadiazole ring with fluorinated phenylExhibits potent antifungal activity
2-(4-Fluorophenyl)thiazoleThiazole ring with para-fluorinated phenylPotential anti-inflammatory properties

The uniqueness of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride lies in its specific combination of thiazole and fluorinated phenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. Its potential as a therapeutic agent is enhanced by these unique structural features, warranting further investigation into its efficacy and safety profiles.

Dates

Last modified: 08-16-2023

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